An In-depth Technical Guide to the Fundamental Properties of alpha-Methyl Cinnamic Acid
An In-depth Technical Guide to the Fundamental Properties of alpha-Methyl Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl cinnamic acid, a derivative of cinnamic acid, is an organic compound with a growing profile of interest in various scientific and industrial sectors, particularly in pharmaceutical development and fine chemical synthesis. Its unique chemical structure, featuring a phenyl group, a carboxylic acid moiety, and a methyl group at the alpha position of the acrylic acid backbone, imparts a range of intriguing biological and chemical properties. This technical guide provides a comprehensive overview of the fundamental properties of alpha-methyl cinnamic acid, including its physicochemical characteristics, synthesis and purification protocols, analytical methods, and known biological activities, with a focus on its mechanism of action.
Core Properties of alpha-Methyl Cinnamic Acid
alpha-Methyl cinnamic acid is a white to off-white crystalline solid at room temperature.[1] A summary of its key identifiers and physicochemical properties is presented in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enoic acid[2][3] |
| CAS Number | 1199-77-5[2][3][4] |
| Molecular Formula | C₁₀H₁₀O₂[2][3][4] |
| Molecular Weight | 162.19 g/mol [5] |
| Canonical SMILES | CC(=CC1=CC=CC=C1)C(=O)O |
| InChI Key | XNCRUNXWPDJHGV-BQYQJAHWSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 79-81 °C[1] |
| Boiling Point | 288.3 °C at 760 mmHg[1] |
| Density | 1.147 g/cm³ |
| Flash Point | 194.3 °C[1] |
| Vapor Pressure | 0.00109 mmHg at 25°C[1] |
| Refractive Index | 1.6000 (estimate)[1] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. |
Table 3: Spectroscopic Data
| Spectroscopic Method | Key Data Points |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 12.30 (s, 1H, COOH), 7.84 (s, 1H, =CH), 7.57-7.23 (m, 5H, Ar-H), 2.15 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | Peaks observed at approximately δ 173, 142, 134, 130, 129, 128, 127, 14 ppm. |
| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C=C (alkene), C-H (aromatic and aliphatic), and broad O-H (carboxylic acid) stretches. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 162.[6] |
Experimental Protocols
Synthesis of alpha-Methyl Cinnamic Acid via Microwave-Assisted Knoevenagel-Doebner Condensation
This protocol describes a rapid and efficient synthesis of alpha-methyl cinnamic acid.[4]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Succinic anhydride (B1165640)
-
Sodium hydroxide (B78521) (NaOH)
-
Dilute Hydrochloric Acid (HCl)
-
50-mL borosilicate beaker
-
Microwave oven (600 W)
-
Stirring rod
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
In a 50-mL borosilicate beaker, combine the aromatic aldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).[4]
-
Thoroughly mix the reactants using a glass rod.[4]
-
Place the beaker in a microwave oven and irradiate at 600 W. Monitor the reaction progress by TLC.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.[4]
-
Acidify the reaction mass with dilute HCl, which will cause the product to precipitate.[4]
-
Collect the precipitated alpha-methyl cinnamic acid by filtration.[4]
-
Wash the solid product with water.[4]
-
For further purification, recrystallize the product from ethanol.[4]
Purification by Recrystallization
This protocol details the purification of crude alpha-methyl cinnamic acid using a mixed-solvent system.
Materials:
-
Crude alpha-methyl cinnamic acid
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude alpha-methyl cinnamic acid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While stirring, add hot deionized water dropwise until the solution becomes persistently cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the crystals, for example, in a desiccator or a low-temperature oven.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of alpha-methyl cinnamic acid. Method optimization may be required for specific instrumentation and sample matrices.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
alpha-Methyl cinnamic acid reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and acidified water (e.g., 0.1% phosphoric acid in water) in a suitable ratio (e.g., 60:40 v/v).[7] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the alpha-methyl cinnamic acid reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the alpha-methyl cinnamic acid sample in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of alpha-methyl cinnamic acid by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
alpha-Methyl cinnamic acid and its derivatives have demonstrated a range of biological activities, with antimicrobial and antifungal properties being the most prominently studied.
Antimicrobial and Antifungal Activity
Derivatives of alpha-methyl cinnamic acid have shown significant antifungal activity, particularly against fungi with compromised cell wall integrity.[2] The proposed mechanism of action involves the disruption of the fungal cell wall.[2] Studies on derivatives such as 4-chloro-α-methylcinnamic acid have indicated that these compounds can overcome the tolerance of certain fungal strains to conventional antifungal agents.[8]
The antimicrobial action of cinnamic acid derivatives is often attributed to the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[9]
Signaling Pathway Involvement
The antifungal activity of alpha-methyl cinnamic acid derivatives is linked to the disruption of the cell wall integrity pathway, which is regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][8] Specifically, these compounds have shown high efficacy against mutants with defects in this pathway, suggesting an inhibitory effect on key components of the cascade.[2] The 4-chloro-α-methylcinnamic acid derivative has also been suggested to act as a redox cycler, disrupting the cellular redox homeostasis and targeting the fungal antioxidant system, which is also linked to the MAPK pathway.[8]
While direct evidence for alpha-methyl cinnamic acid's effect on specific signaling pathways in mammalian cells is limited, the related compound, trans-cinnamic acid, has been shown to induce fibroblast migration through the Protein Kinase A (PKA) and p38-MAPK signaling pathways.[10]
Conclusion
alpha-Methyl cinnamic acid is a compound with well-defined physicochemical properties and established synthetic routes. Its biological activities, particularly its antifungal and antimicrobial effects, make it a molecule of significant interest for further research and development. The elucidation of its precise mechanisms of action, especially its interaction with cellular signaling pathways, will be crucial for harnessing its full therapeutic and industrial potential. This technical guide provides a foundational resource for professionals engaged in the study and application of this promising compound.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-Methylcinnamic Acid | High-Purity Reagent [benchchem.com]
- 5. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]
- 6. α-Methylcinnamic acid [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
